N-Phenylacrylamide

Übersicht

Beschreibung

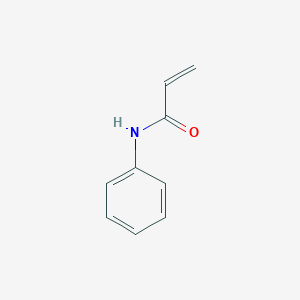

N-Phenylacrylamide (NPA) is an organic compound characterized by an acrylamide backbone substituted with a phenyl group at the nitrogen atom. Its structure features a reactive α,β-unsaturated carbonyl group, which enables participation in Michael addition reactions and covalent interactions with biological targets . This compound is pivotal in pharmaceutical and materials science due to its versatile reactivity and structural adaptability.

In drug discovery, NPA serves as a key pharmacophore. For instance, Rociletinib (ROC), a covalent inhibitor of NEK7, incorporates the NPA motif to target cysteine residues in proteins, thereby blocking NLRP3 inflammasome activation . Hybrid derivatives like (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01) combine structural elements of indomethacin and paracetamol, demonstrating potent anti-inflammatory activity by inhibiting cytokines (IL-1β, TNFα) and reducing edema in vivo . Analytically, NPA is quantified via GC-MS with selective ion monitoring (SIM), achieving detection limits as low as 0.0043% molar fraction in impurity studies .

Vorbereitungsmethoden

Traditional Schotten-Baumann Reaction

The Schotten-Baumann reaction, a cornerstone of amide synthesis, involves the reaction of an acid chloride with an amine in the presence of a base. For N-phenylacrylamide, this method has been adapted in both batch and flow systems.

Acryloyl Chloride Route

The conventional batch method employs acryloyl chloride and aniline under basic conditions. As detailed in , the synthesis proceeds via the following steps:

-

Acryloyl Chloride Preparation : Acrylic acid reacts with thionyl chloride (SOCl₂) in the presence of hydroquinone and dimethylformamide (DMF) to inhibit polymerization .

-

Acylation Reaction : Aniline reacts with acryloyl chloride in ethyl acetate, using triethylamine (Et₃N) as a base to neutralize HCl. The reaction is conducted at 0°C to room temperature, yielding this compound with an 81% isolated yield .

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Base | Triethylamine |

| Temperature | 0°C → room temperature |

| Yield | 81% |

This method, while reliable, faces challenges such as the handling of toxic acryloyl chloride and the need for stringent temperature control to prevent side reactions.

Direct Acrylic Acid Route

An alternative batch approach avoids pre-forming acryloyl chloride by using acrylic acid directly. However, this method requires coupling agents like thionyl chloride or phosphorus trichloride, which complicate the process and increase environmental hazards .

Continuous Flow Synthesis

Recent advancements in flow chemistry have revolutionized this compound production, offering safer and more efficient alternatives to batch methods.

Process Optimization in Flow Systems

As reported in , a telescoped continuous flow system was developed to synthesize this compound via the Schotten-Baumann reaction. The process involves two parallel routes:

-

Route A : 3-Chloropropanoyl chloride reacts with aniline in a microreactor.

-

Route B : Acrylic acid is activated in situ using thionyl chloride, followed by immediate reaction with aniline .

Route B emerged as the superior method due to its reduced reliance on hazardous intermediates. Key parameters include:

-

Residence Time : 2 minutes at 0°C.

-

Solvent System : Aqueous sodium bicarbonate (NaHCO₃) and tert-butanol.

Comparative Performance of Flow vs. Batch Methods

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield | 81% | 95% |

| Throughput | N/A | 16.5 g·h⁻¹ |

| Temperature Control | Challenging | Precise |

| Solvent Hazard | Moderate | Low |

Advantages of Flow Chemistry

-

Safety : Minimized exposure to acryloyl chloride and reduced exothermic risks.

-

Scalability : Linear scale-up without compromising yield or purity.

-

Environmental Impact : Use of less hazardous solvents (e.g., tert-butanol) and reduced waste generation .

Catalytic and Green Chemistry Approaches

While ionic liquid-catalyzed methods (e.g., [Nmm-PDO][Gly]) have been explored for functionalizing this compound , their role in primary synthesis remains limited. Future research may focus on catalytic acylation to reduce reagent stoichiometry.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl oleanolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the molecule, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

N-Phenylacrylamide is frequently utilized in the synthesis of functional polymers due to its ability to form copolymers with other monomers.

- Mycotoxin Extraction : NPA-based polymers exhibit high affinity for mycotoxins such as ochratoxin A, making them useful in food safety applications to extract contaminants from agricultural products .

- Temperature-Responsive Polymers : Research has shown that NPA can be copolymerized with other acrylamides to create temperature-sensitive ion exchange resins. These materials have potential applications in bioprocessing and chromatography .

Pharmaceutical Applications

This compound derivatives have been investigated for their therapeutic potential:

- Anti-inflammatory Agents : A hybrid compound derived from NPA has demonstrated significant anti-inflammatory activity while showing improved gastrointestinal safety compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential for developing safer pain relief medications .

- Neuropathic Pain Treatment : Certain derivatives of NPA have been identified as positive allosteric modulators of nicotinic acetylcholine receptors, which may help reduce nociception and emotional manifestations of neuropathic pain .

Environmental Applications

The compound's ability to interact with environmental toxins positions it as a valuable tool in environmental monitoring:

- Agricultural Security : NPA's application in mycotoxin extraction not only enhances food safety but also plays a crucial role in the security research of agricultural commodities, particularly those derived from cereals and grapes .

Case Study 1: Mycotoxin Extraction

A study highlighted the effectiveness of NPA-functionalized polymers in extracting ochratoxin A from contaminated food products. The polymer demonstrated a binding affinity that allowed for efficient removal of this harmful mycotoxin, thus contributing to food safety initiatives .

Case Study 2: Anti-inflammatory Drug Development

Research into the anti-inflammatory properties of an NPA derivative revealed its efficacy in reducing edema in animal models. This study compared the compound's effects against standard treatments and found it to provide comparable results with fewer side effects, indicating its potential as a new therapeutic agent .

Wirkmechanismus

The mechanism of action of acetyl oleanolic acid involves multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and regulating cell cycle proteins.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Hepatoprotective Activity: It enhances the expression of antioxidant enzymes and reduces oxidative stress in liver cells

Vergleich Mit ähnlichen Verbindungen

Substituted Acrylamides in Ion Exchange and Protein Binding

NPA derivatives are compared to N-alkylacrylamides (e.g., N-isopropylacrylamide, N-tert-butylacrylamide) in temperature-responsive ion exchange resins. Unlike NPA-based resins, N-isopropylacrylamide-containing resins exhibit dynamic protein adsorption/desorption properties for bovine lactoferrin, requiring temperature shifts between 20°C and 50°C for optimal performance . The phenyl group in NPA likely alters hydrophobic interactions and steric effects, though direct comparative data on protein binding efficiency remain unexplored.

Table 1: Comparison of Acrylamide-Based Ion Exchange Resins

Pharmacological Activity of Structural Analogues

NPA-containing compounds show diverse biological activities depending on substituents. ROC, which includes the NPA motif, inhibits NLRP3 inflammasome activation by covalently binding NEK7 (Cys79), whereas analogues like WZ4002 and avitinib share this mechanism but differ in specificity . ICMD-01, a hybrid NPA derivative, reduces paw edema by 50% at 50 mg/kg, comparable to dexamethasone, and suppresses nitrite production in macrophages (p < 0.05) . In contrast, (E)-3-(2,4-dichlorophenyl)-NPA (NED416) upregulates Sirt1 expression in dermal fibroblasts, showcasing its role in wound healing .

Table 2: Pharmacological Profiles of NPA Derivatives

Reactivity in Thiol-Addition Reactions

The α,β-unsaturated carbonyl group in NPA undergoes thiol-Michael addition, a reaction critical in drug design and polymer chemistry. Kinetic studies reveal that NPA reacts with thiols of varying pKa, though alkyl-substituted acrylamides (e.g., N-isopropylacrylamide) may exhibit altered reaction rates due to electronic effects . Ionic liquids like [Nmm-PDO][Gly] enhance NPA’s electrophilicity via hydrogen bonding, improving thiol-addition yields compared to other acrylamides .

Biologische Aktivität

N-Phenylacrylamide (NPA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of NPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an acrylamide derivative that has been studied for its reactivity and biological properties. It is known to participate in various chemical reactions, including thiol addition, which can influence its biological activity . The compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of NPA derivatives. For instance, a compound derived from NPA, ICMD-01, demonstrated significant anti-inflammatory effects in vitro and in vivo. In J774 murine macrophage cells, ICMD-01 showed no cytotoxicity at concentrations up to 100 μM and effectively reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα .

In vivo tests using Freund’s complete adjuvant (CFA)-induced paw edema models indicated that ICMD-01 significantly reduced edema comparable to dexamethasone treatment. This suggests that NPA derivatives may serve as safer alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects .

HDAC Inhibition

Another area of research focuses on the inhibitory effects of NPA derivatives on histone deacetylases (HDACs). A series of compounds based on NPA were synthesized and tested for their ability to inhibit HDAC activity. Notably, compound 8c exhibited potent inhibitory effects against the HCT116 cancer cell line with an IC50 value of 0.42 ± 0.02 μM for HDAC-1, indicating its potential as an anticancer agent . The mechanism involves binding to the HDAC active site, which alters gene expression related to cell proliferation and survival.

Reaction Kinetics

A mechanistic study involving NPA revealed insights into its reactivity with thiols. The research established a Brønsted-type plot for the thiol addition reaction, indicating that nucleophilic attack is a rate-limiting step followed by rapid protonation . This kinetic understanding is crucial for predicting how NPA might interact with biological molecules under physiological conditions.

Case Studies

- Anti-inflammatory Effects in Animal Models : In a study investigating the anti-inflammatory properties of ICMD-01, mice treated with the compound showed significant reductions in paw swelling compared to control groups. This study supports the hypothesis that NPA derivatives can modulate inflammatory responses effectively.

- Cancer Cell Line Studies : The evaluation of NPA derivatives against various cancer cell lines has shown promising results, particularly in inhibiting tumor growth through HDAC inhibition. The structure-activity relationship studies indicated that modifications to the phenyl group could enhance biological activity .

Data Summary

| Biological Activity | Effect | IC50 Value | Experimental Model |

|---|---|---|---|

| Anti-inflammatory | Reduction of cytokines | Not specified | J774 murine macrophages |

| Anti-inflammatory | Edema reduction | Not specified | CFA-induced paw edema in mice |

| HDAC inhibition | Tumor growth inhibition | 0.42 ± 0.02 μM (HDAC-1) | HCT116 cancer cell line |

Eigenschaften

IUPAC Name |

N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNEKWROYSOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25620-46-6 | |

| Record name | 2-Propenamide, N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60278268 | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-24-4 | |

| Record name | N-Phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.